4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol
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Overview
Description
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of indan derivatives followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-thiol: Contains a thiol group, leading to different chemical properties and reactivity.
Uniqueness
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol is unique due to its specific combination of cyclopentyl and tetramethylindan groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55035-39-7 |
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Molecular Formula |
C23H34O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4,6-dicyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C23H34O/c1-22(2)14-23(3,4)20-18(22)13-17(15-9-5-6-10-15)21(24)19(20)16-11-7-8-12-16/h13,15-16,24H,5-12,14H2,1-4H3 |
InChI Key |
AQAKSSZDOPQCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=C(C(=C2C3CCCC3)O)C4CCCC4)(C)C)C |
Origin of Product |
United States |
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